3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine
CAS No.:
Cat. No.: VC14978157
Molecular Formula: C20H21N3O2S2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O2S2 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-pyridin-3-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C20H21N3O2S2/c1-15-5-4-10-23(13-15)27(24,25)18-8-2-6-16(11-18)19-14-26-20(22-19)17-7-3-9-21-12-17/h2-3,6-9,11-12,14-15H,4-5,10,13H2,1H3 |
| Standard InChI Key | JYXAETPPUWJDAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4 |
Introduction
3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. It is classified as a sulfonamide due to the presence of a sulfonyl group attached to a piperidine derivative, which is known for its biological activity, particularly in pharmaceuticals.
Synthesis
The synthesis of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine typically involves several steps, including the formation of the thiazole ring and the attachment of the sulfonyl group to the piperidine moiety. The synthetic route may require purification steps such as recrystallization or chromatography to isolate the desired compound from by-products. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Biological Activity and Potential Applications
This compound exhibits significant potential in medicinal chemistry due to its unique structure and potential biological activities. Studies on similar compounds suggest that modifications in structure significantly influence binding affinity and biological activity, indicating that this compound could have therapeutic potential. The primary applications of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine include research into its interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine | Thiazole ring, sulfonamide group, piperidine moiety | Potential therapeutic applications due to unique structure |
| N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline | Thiazole ring, sulfonamide group, piperidine moiety | Diverse biological activities, potential in medicinal chemistry |
| 3-Methyl-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)benzofuran-2-carboxamide | Sulfonamide group, piperidine moiety | Potential applications in pharmacology |
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